molecular formula C10H15N3 B2803446 5-(1-Pyrrolidinyl)-2-pyridinemethanamine CAS No. 879896-61-4

5-(1-Pyrrolidinyl)-2-pyridinemethanamine

Cat. No.: B2803446
CAS No.: 879896-61-4
M. Wt: 177.251
InChI Key: IUTDTJHXEVTFIL-UHFFFAOYSA-N
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Description

5-(1-Pyrrolidinyl)-2-pyridinemethanamine: is a chemical compound with the molecular formula C10H15N3 It is characterized by a pyrrolidine ring attached to a pyridine ring through a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Pyrrolidinyl)-2-pyridinemethanamine typically involves the reaction of pyridine derivatives with pyrrolidine under controlled conditions. One common method involves the nucleophilic substitution reaction where a halogenated pyridine reacts with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production. The compound is then purified using techniques like distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(1-Pyrrolidinyl)-2-pyridinemethanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LAH) to yield the corresponding amine derivatives.

    Substitution: It can participate in substitution reactions where the pyridine ring undergoes electrophilic substitution with various electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Lithium aluminum hydride (LAH); anhydrous conditions; low to moderate temperatures.

    Substitution: Alkyl halides, acyl chlorides; aprotic solvents like DMF or DMSO; elevated temperatures.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

Chemistry: 5-(1-Pyrrolidinyl)-2-pyridinemethanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a ligand in binding studies and helps in understanding the molecular mechanisms of various biological processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(1-Pyrrolidinyl)-2-pyridinemethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (5-Pyrrolidin-1-ylpyridin-2-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.

    (5-Pyrrolidin-1-ylpyridin-2-yl)acetonitrile: Contains a nitrile group instead of an amine group.

    (5-Pyrrolidin-1-ylpyridin-2-yl)ethanamine: Similar structure with an ethylamine group.

Uniqueness: 5-(1-Pyrrolidinyl)-2-pyridinemethanamine is unique due to its specific combination of a pyrrolidine ring and a pyridine ring connected through a methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(5-pyrrolidin-1-ylpyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-7-9-3-4-10(8-12-9)13-5-1-2-6-13/h3-4,8H,1-2,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTDTJHXEVTFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CN=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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